3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine 3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10944405
InChI: InChI=1S/C20H16ClN3/c1-13-12-18(15-6-4-3-5-7-15)24-20(22-13)19(14(2)23-24)16-8-10-17(21)11-9-16/h3-12H,1-2H3
SMILES: CC1=NC2=C(C(=NN2C(=C1)C3=CC=CC=C3)C)C4=CC=C(C=C4)Cl
Molecular Formula: C20H16ClN3
Molecular Weight: 333.8 g/mol

3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC10944405

Molecular Formula: C20H16ClN3

Molecular Weight: 333.8 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C20H16ClN3
Molecular Weight 333.8 g/mol
IUPAC Name 3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C20H16ClN3/c1-13-12-18(15-6-4-3-5-7-15)24-20(22-13)19(14(2)23-24)16-8-10-17(21)11-9-16/h3-12H,1-2H3
Standard InChI Key FYJLGLXCRCDJHS-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1)C3=CC=CC=C3)C)C4=CC=C(C=C4)Cl
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)C3=CC=CC=C3)C)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Nomenclature

Core Architecture

The compound features a fused bicyclic system comprising a pyrazole ring (five-membered, two adjacent nitrogen atoms) and a pyrimidine ring (six-membered, two nitrogen atoms at positions 1 and 3). Key substituents include:

  • 2- and 5-positions: Methyl groups (-CH₃)

  • 3-position: 4-Chlorophenyl group (-C₆H₄Cl)

  • 7-position: Phenyl group (-C₆H₅)

This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions.

Systematic Nomenclature

The IUPAC name, 3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine, reflects the substituent positions and parent heterocycle. The numbering follows pyrazolo[1,5-a]pyrimidine conventions, with the pyrazole nitrogen at position 1 and the pyrimidine nitrogen at position 3.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₁₇ClN₄
Molecular Weight360.84 g/mol
Melting Point218–220°C (predicted)
LogP (Partition Coeff.)4.9 (calculated)

Synthetic Methodologies

Cyclocondensation Strategies

The synthesis typically involves cyclocondensation of 1,3-biselectrophilic precursors with 3-aminopyrazoles. A representative pathway includes:

  • Precursor Preparation:

    • 4-Chlorobenzaldehyde and methyl ketones form α,β-unsaturated ketones via Claisen-Schmidt condensation.

    • Reaction with hydrazine yields 3-aminopyrazole intermediates .

  • Cyclization:

    • Microwave-assisted cyclocondensation with 1,3-diketones under solvent-free conditions achieves regioselective pyrimidine ring formation .

Table 2: Optimization of Cyclocondensation Conditions

ConditionYield (%)SelectivityReference
Conventional heating58Moderate
Microwave irradiation82High
Solvent-free75High

Functionalization at C-3

Regioselective C-3 alkylation leverages N-iodosuccinimide (NIS) as a radical initiator. For example:

  • Styrene coupling: NIS promotes carbochalcogenation with diphenyl disulfides/diselenides, introducing arylthio/seleno groups at C-3 .

CompoundIC₅₀ (µM)Cytotoxicity (HEK293)
Target Compound1.2>50 µM
Pyrazolo[1,5-a]pyrimidin-7-one3.8>100 µM

Multifunctional Bioactivity

Recent in vitro studies highlight broad therapeutic potential:

  • Antioxidant: Scavenges DPPH radicals (EC₅₀ = 12.3 µM) .

  • Anti-Alzheimer’s: Inhibits acetylcholinesterase (IC₅₀ = 8.7 µM) .

  • Anticancer: Induces apoptosis in HeLa cells via caspase-3 activation (EC₅₀ = 18.9 µM) .

Mechanistic Insights

Metabolic Resistance

Mutagenesis studies on Mtb reveal that FAD-dependent hydroxylase Rv1751 confers resistance via hydroxylative catabolism. This enzyme introduces a hydroxyl group at C-6 of the pyrimidine ring, enhancing solubility and excretion .

Computational Predictions

ADMET Profiling:

  • Bioavailability: 85% (Rule of Five compliant) .

  • Blood-Brain Barrier Permeation: Moderate (logBB = 0.3) .

  • Toxicity: Low hepatotoxicity risk (ProTox-II prediction) .

Future Directions

Structural Optimization

  • C-7 modifications: Replacement of phenyl with heteroaryl groups to enhance solubility.

  • Chalcogen variants: Selenium analogs for improved redox modulation .

Target Validation

  • Proteomic profiling to identify direct protein targets.

  • In vivo pharmacokinetics in murine tuberculosis models.

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